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Compound of Interest

Compound Name:

5-Azido-6-(tert-

butyldimethylsilyl)-2,3-O-

isopropylidene L-Gulono-1,4-

lactone

Cat. No.: B134363 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) characterization of 5-azido-L-gulonolactone. While direct experimental data

for this specific compound is not readily available in the public domain, this document outlines

the necessary experimental protocols and data interpretation strategies based on established

principles of organic chemistry and spectroscopic analysis of related azido-sugar compounds.

This guide is intended to equip researchers with the foundational knowledge to synthesize,

analyze, and characterize 5-azido-L-gulonolactone, a potentially valuable building block in

medicinal chemistry and drug development.

Prospective ¹H and ¹³C NMR Data
The precise ¹H and ¹³C NMR chemical shifts and coupling constants for 5-azido-L-

gulonolactone have not been reported. However, based on the analysis of structurally similar

compounds, a prospective data table is presented below. Researchers who successfully

synthesize and analyze this compound can use this template to organize their findings.

Table 1: Prospective NMR Data for 5-azido-L-gulonolactone in a suitable deuterated solvent

(e.g., D₂O, DMSO-d₆).
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Experimental Protocols
The following sections detail the proposed synthesis and NMR analysis protocols for 5-azido-L-

gulonolactone.

Synthesis of 5-azido-L-gulonolactone
The synthesis of 5-azido-L-gulonolactone can be approached by introducing an azide group at

the C5 position of a suitable L-gulonolactone derivative. A plausible route involves the

activation of the hydroxyl group at C5, followed by nucleophilic substitution with an azide salt.

Materials:

L-gulono-γ-lactone

Protecting group reagents (e.g., acetone, dimethoxypropane, acid catalyst for isopropylidene

protection)

Sulfonylating agent (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

Pyridine or other suitable base
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Sodium azide (NaN₃)

Anhydrous dimethylformamide (DMF)

Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane,

methanol)

Deprotection reagents (e.g., aqueous acid)

Procedure:

Protection of Diols: The hydroxyl groups at C2, C3, and C6 of L-gulono-γ-lactone are first

protected to ensure selective reaction at the C5 hydroxyl group. For instance, protection as

an isopropylidene acetal is a common strategy for 1,2-diols.

Activation of the C5 Hydroxyl Group: The remaining free hydroxyl group at the C5 position is

then activated to create a good leaving group. This is typically achieved by sulfonylation with

reagents like p-toluenesulfonyl chloride or methanesulfonyl chloride in the presence of a

base like pyridine.

Azide Introduction: The activated C5 position is then subjected to nucleophilic substitution

with sodium azide in a polar aprotic solvent such as DMF. The reaction may require heating

to proceed at a reasonable rate.

Deprotection: Following the successful introduction of the azide group, the protecting groups

are removed under appropriate conditions (e.g., mild acid hydrolysis for isopropylidene

acetals) to yield 5-azido-L-gulonolactone.

Purification: The final product should be purified using techniques such as column

chromatography or recrystallization to ensure high purity before NMR analysis.

NMR Sample Preparation and Data Acquisition
Materials:

Purified 5-azido-L-gulonolactone

Deuterated solvent (e.g., D₂O, DMSO-d₆, CD₃OD)
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NMR tubes

Internal standard (optional, e.g., TMS or a residual solvent peak)

Procedure:

Sample Preparation: Dissolve approximately 5-10 mg of the purified 5-azido-L-gulonolactone

in 0.5-0.7 mL of a suitable deuterated solvent in a clean NMR tube.

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters

include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width

covering the expected proton chemical shift range (e.g., 0-10 ppm), and a relaxation delay of

1-5 seconds.

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. Given the lower natural

abundance of ¹³C, a larger number of scans will be required. Proton decoupling techniques

(e.g., broadband decoupling) are typically used to simplify the spectrum and improve

sensitivity.

2D NMR Experiments: To aid in the definitive assignment of proton and carbon signals, it is

highly recommended to perform two-dimensional NMR experiments such as:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton

and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for assigning quaternary

carbons and piecing together the molecular framework.

Visualizing the Workflow and Logic
The following diagrams illustrate the proposed experimental workflow and the logical steps

involved in the structural characterization of 5-azido-L-gulonolactone.
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Synthesis NMR Analysis
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Assign all ¹H and ¹³C signals
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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